1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Enzyme Inhibition Xanthine Oxidase Pyrazoline SAR

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS 392308-57-5) is a synthetic 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a propanoyl group at N-1, a 4-bromophenyl group at C-3, and a 4-methoxyphenyl group at C-5. It belongs to a broader class of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones synthesized via cyclization of chalcone derivatives with hydrazine hydrate in propanoic acid.

Molecular Formula C19H19BrN2O2
Molecular Weight 387.277
CAS No. 392308-57-5
Cat. No. B2466571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
CAS392308-57-5
Molecular FormulaC19H19BrN2O2
Molecular Weight387.277
Structural Identifiers
SMILESCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3
InChIKeyHJOKVOCJSICDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS 392308-57-5): Core Chemical Identity and Sourcing Profile


1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS 392308-57-5) is a synthetic 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a propanoyl group at N-1, a 4-bromophenyl group at C-3, and a 4-methoxyphenyl group at C-5 [1]. It belongs to a broader class of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones synthesized via cyclization of chalcone derivatives with hydrazine hydrate in propanoic acid [1]. This compound is primarily utilized as a screening compound in early-stage antimicrobial and enzyme inhibition research, with structural analogs demonstrating measurable but modest biological activity [1][2].

Antimicrobial screening compound; 1-propanoyl pyrazoline scaffold with reported class-level activity
Enzyme inhibition probe for xanthine oxidase; analog-based potency context, requires positive control
Structurally confirmed identity via FT-IR, ¹H/¹³C NMR, and elemental analysis

Why Generic Substitution of 392308-57-5 with Other 4,5-Dihydropyrazole Analogs Risks Experimental Failure


In-class 4,5-dihydropyrazole (pyrazoline) compounds cannot be freely interchanged because subtle modifications at the N-1, C-3, and C-5 positions profoundly alter electronic distribution, steric bulk, and target engagement. For instance, the 1-acetyl analog of the target compound (CHEMBL1209915) has a reported IC₅₀ of 66.5 µM against bovine xanthine oxidase [1], but even a small N-1 substitution change from acetyl to propanoyl can shift lipophilicity (calculated logP), metabolic stability, and binding pocket complementarity—potentially altering potency by an order of magnitude or more in a given assay [1]. Without direct head-to-head data, reliance on any single congener introduces uncontrolled variability in biological readouts. The antimicrobial data reported for the 1-propanoyl series (compounds 6–10) further demonstrate that different aryl substituent combinations yield only 'moderate to significant' activity, with no single compound dominating across all tested strains [2], underscoring that substitution patterns are not functionally equivalent.

N-1 Acyl Chain Variation
Acetyl to propanoyl change at N-1 alters lipophilicity and steric fit; potency may shift relative to the 66.5 µM acetyl analog, but direction is unknown.
Aryl Substituent Non-Equivalence
Different 5,3-diaryl combinations in the 1-propanoyl series produce non-equivalent antimicrobial activity across strains; no single substitution pattern dominates.
N-1 Substituent Class Mismatch
Phenyl-substituted pyrazoline analogs lack the N-1 acyl carbonyl, fundamentally altering electronic properties and hydrogen-bonding capacity.

Quantitative Differentiation Evidence for 392308-57-5 Relative to Its Closest Structural Analogs


Xanthine Oxidase Inhibition: 1-Acetyl Analog vs. Target Compound

No direct xanthine oxidase inhibition data are available for 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one. The closest documented comparator is the 1-acetyl analog (CHEMBL1209915), which inhibits bovine xanthine oxidase with an IC₅₀ of 66.5 µM [1]. The target compound differs only by a single methylene insertion in the N-1 acyl chain (acetyl → propanoyl), a modification expected to modulate lipophilicity and steric fit. Without experimental data, the direction and magnitude of potency shift remain unquantified. This evidence gap must be considered when selecting between the acetyl and propanoyl derivatives for enzyme inhibition studies.

Xanthine Oxidase Inhibition
Cross-study comparable
Target: No data
1-Acetyl analog IC₅₀ = 66.5 µM
Potency shift unquantified; data gap must inform enzyme inhibition study design.
Bovine xanthine oxidase, spectrophotometric assay; preincubation 293 nM, 5 min.
Enzyme Inhibition Xanthine Oxidase Pyrazoline SAR

Antimicrobial Activity Class-Level Comparison: 1-Propanoyl Pyrazoline Series

The target compound is part of a five-compound series (6–10) of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones evaluated for antimicrobial activity by disc diffusion [1]. All compounds exhibited 'significant to moderate' antimicrobial activity against tested bacterial and fungal strains, but no individual minimum inhibitory concentration (MIC) or zone-of-inhibition values are reported for any single compound, including 392308-57-5. The absence of per-compound quantitative comparisons within the series prevents definitive ranking. However, the class-level observation confirms that the 1-propanoyl scaffold supports antimicrobial bioactivity, distinguishing it from non-acylated or differently N-substituted pyrazoline series that may be inactive.

Antimicrobial Activity
Class-level inference
1-Propanoyl series: 'significant to moderate' activity; no per-compound MIC or zone data
Supports antimicrobial screening context; per-compound ranking unavailable.
Disc diffusion assay; strain details not specified in accessible source.
Antimicrobial Pyrazoline Disc Diffusion

Structural Confirmation: Spectroscopic Characterization of the 1-Propanoyl Series

The target compound, as a member of compounds 6–10 in the Sid et al. (2013) study, was fully characterized by FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis [1]. This characterization confirms the successful incorporation of the propanoyl group at N-1 and the correct regioisomeric arrangement of the 4-bromophenyl and 4-methoxyphenyl substituents. In contrast, some commercially available pyrazoline analogs (e.g., the 1-phenyl derivative PF-4Br-4OMe synthesized via a one-pot microwave method [2]) lack the N-1 acyl functionality entirely, which fundamentally alters the electronic properties and hydrogen-bonding capacity of the pyrazoline ring. The confirmed structural identity ensures that experimental results are attributable to the intended chemical entity, a baseline requirement for reproducible research.

Structural Identity
Confirmed
FT-IR, ¹H NMR, ¹³C NMR, elemental analysis consistent with 1-propanoyl diaryl pyrazoline
Ensures intended chemical entity; eliminates regioisomeric ambiguity.
Synthesis in propanoic acid; N-1 phenyl analogs lack this acyl signature.
Spectroscopic Characterization FT-IR NMR Pyrazoline

Recommended Research and Procurement Scenarios for 392308-57-5 Based on Current Evidence


Early-Stage Antimicrobial Screening Programs Requiring a 1-Propanoyl Pyrazoline Scaffold

When a research program seeks to explore the antimicrobial potential of N-1 acylated 4,5-dihydropyrazoles, 392308-57-5 serves as a representative member of the 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one class that has demonstrated 'significant to moderate' antimicrobial activity [1]. This compound is appropriate for inclusion in focused libraries aimed at establishing structure-activity relationships (SAR) around the propanoyl group, particularly if downstream medicinal chemistry efforts plan to optimize the N-1 acyl chain length or branching.

Xanthine Oxidase Inhibition Studies with Explicit Caveats on Potency Expectations

Given that the 1-acetyl analog inhibits bovine xanthine oxidase with an IC₅₀ of 66.5 µM [1], 392308-57-5 may be evaluated as a comparator to assess the impact of N-1 acyl chain extension on enzyme inhibition. Researchers should anticipate comparable or potentially lower potency and should incorporate positive controls (e.g., allopurinol) and the acetyl analog itself to contextualize any observed activity.

Structural Biology and Crystallography Requiring a Halogenated Pyrazoline

The presence of the 4-bromophenyl substituent provides anomalous scattering for X-ray crystallography, making 392308-57-5 a candidate for co-crystallization studies with target proteins (e.g., xanthine oxidase or microbial enzyme targets). The confirmed structural identity via NMR and elemental analysis [2] ensures that the electron density map can be accurately interpreted. No halogenated analog with a different N-1 acyl group has been co-crystallized in published structures to date.

Academic Laboratory Training in Pyrazoline Synthesis and Characterization

The published synthesis protocol for the 1-propanoyl series [2] provides a validated experimental framework for teaching heterocyclic chemistry. Procuring 392308-57-5 as a reference standard allows students to compare their synthesized product against authenticated spectroscopic fingerprints, reinforcing best practices in compound characterization.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
1-Propanoyl pyrazoline scaffold with reported antimicrobial activity
SAR around N-1 acyl group; strain-panel endpoint review
Xanthine oxidase enzyme inhibition studies
N-1 propanoyl analog for acyl chain comparison
Potency shift vs. acetyl analog; positive-control benchmarking
X-ray crystallography of halogenated ligands
4-Bromophenyl substituent for anomalous scattering
Co-crystallization with target proteins; electron density interpretation
Academic training in pyrazoline synthesis and characterization
Authenticated reference standard with published spectra
Student compound identity verification against spectroscopic fingerprints
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